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5-Iodo-2-methylbenzoyl chloride Documentation Hub

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  • Product: 5-Iodo-2-methylbenzoyl chloride
  • CAS: 108440-70-6

Core Science & Biosynthesis

Foundational

Chemical Structure & Synthetic Utility of 2-Methyl-5-Iodobenzoyl Chloride

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Bifunctional Scaffold In the landscape of modern drug discovery, 2-methyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Bifunctional Scaffold

In the landscape of modern drug discovery, 2-methyl-5-iodobenzoyl chloride represents a high-value "bifunctional linker." Its utility stems from its ability to serve as a divergent node in convergent synthesis. The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:

  • The Acyl Chloride (C-1): A "hard" electrophile susceptible to rapid nucleophilic acyl substitution (amidation/esterification).

  • The Aryl Iodide (C-5): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The presence of the ortho-methyl group (C-2) is not merely structural; it provides critical steric bulk that can lock conformation (atropisomerism) and improve metabolic stability by blocking the hydrolytic vulnerability of the adjacent amide bond.

Structural Specifications & Reactivity Profile

Chemical Identity[1][2][3]
  • IUPAC Name: 2-methyl-5-iodobenzoyl chloride

  • Molecular Formula: C₈H₆ClIO

  • Molecular Weight: 280.49 g/mol

  • Precursor Identity: Derived from 2-methyl-5-iodobenzoic acid (CAS: 54527-84-3).

  • Physical State: Typically a low-melting yellow solid or viscous oil; highly moisture-sensitive.

Electronic & Steric Analysis
FeatureElectronic EffectSteric EffectSynthetic Implication
-COCl (Pos 1) Strong Electron Withdrawing Group (EWG). Activates ring for nucleophilic attack, though less than nitro-variants.Planar carbonyl.[1]Primary site of reaction. Must be engaged before Pd-coupling to avoid catalyst poisoning by the acid chloride.
-CH₃ (Pos 2) Weak Electron Donating Group (EDG) via hyperconjugation.High. Creates steric hindrance around the carbonyl.Critical: Slows down hydrolysis relative to unhindered benzoyl chlorides. Induces rotamers in resulting amides.
-I (Pos 5) Weak Inductive Withdrawal (-I), Weak Mesomeric Donation (+M).Moderate.Excellent leaving group for oxidative addition to Pd(0). Positioned meta to the carbonyl, minimizing electronic interference.

Synthesis Protocol: Generation from Acid Precursor

Due to its hydrolytic instability, 2-methyl-5-iodobenzoyl chloride is rarely stored for long periods. It is best synthesized de novo or in situ from 2-methyl-5-iodobenzoic acid.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride

While Thionyl Chloride (


) is cost-effective, Oxalyl Chloride ((

)
is the superior choice for high-value intermediates to avoid thermal deiodination or harsh reflux conditions.
Validated Protocol (Oxalyl Chloride Method)

Objective: Convert 10.0 g of 2-methyl-5-iodobenzoic acid to the acid chloride.

Reagents:

  • 2-methyl-5-iodobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)[2]

  • DMF (Dimethylformamide) (Catalytic, 0.05 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Slurry Formation: Charge the RBF with 2-methyl-5-iodobenzoic acid (10.0 g) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.

  • Catalyst Addition: Add catalytic DMF (approx. 3-5 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.

  • Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. The solution should become homogenous and turn clear/yellow.

  • Quality Control (In-Process): Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (formed instantly). Disappearance of the Acid peak confirms conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.

  • Azeotrope: Add 20 mL of anhydrous toluene and re-evaporate to remove trace HCl.

  • Result: The residue is the crude 2-methyl-5-iodobenzoyl chloride, ready for immediate coupling.

Mechanism of Synthesis (DMF Catalysis)

The following diagram illustrates the Vilsmeier-Haack pathway utilized in this protocol.

SynthesisWorkflow Acid 2-Methyl-5-iodobenzoic Acid (Solid Precursor) Intermediate Activated Imidoyl Chloride Acid->Intermediate Nucleophilic Attack DMF DMF Catalyst (Vilsmeier Intermediate) DMF->Intermediate Activates Oxalyl Cl Oxalyl Oxalyl Chloride Oxalyl->DMF Forms Active Species Product 2-Methyl-5-iodobenzoyl Chloride (Reactive Electrophile) Intermediate->Product Cl- Substitution Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts Elimination

Caption: Catalytic cycle converting the benzoic acid to acid chloride via the Vilsmeier-Haack intermediate.

Synthetic Utility in Medicinal Chemistry[2][6][7][8][9]

This scaffold is particularly ubiquitous in the synthesis of Kinase Inhibitors and SGLT2 Inhibitors . The synthetic logic typically follows a "Head-to-Tail" construction.

Divergent Synthesis Strategy

The order of operations is critical.

  • Path A (Standard): Amide formation first. The Iodine survives the mild basic conditions of acylation.

  • Path B (Rare): Suzuki coupling first. This requires protecting the carboxylic acid (as an ester), coupling, hydrolyzing, and then forming the chloride. Therefore, using the pre-formed 2-methyl-5-iodobenzoyl chloride implies Path A is intended.

Application: Synthesis of Biaryl Amide Kinase Inhibitors

Reaction: Schotten-Baumann or Anhydrous Amidation.

  • Substrate: 2-Methyl-5-iodobenzoyl chloride (Crude from Section 3.2).

  • Nucleophile: Heterocyclic amine (e.g., aminopyridine, aniline derivative).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: DCM or THF.

Mechanism: The nucleophilic amine attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling chloride.[3] The ortho-methyl group prevents "flat" conjugation, forcing the amide bond out of plane with the phenyl ring. This non-planar conformation is often essential for fitting into the ATP-binding pocket of kinases (e.g., B-RAF, BCR-ABL).

Subsequent Functionalization (The Iodine Handle)

Once the amide is formed, the 5-iodo position serves as the handle for library generation.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

ReactivityMap cluster_0 Step 1: Acylation (The Anchor) cluster_1 Step 2: Cross-Coupling (The Library) Start 2-Methyl-5-iodobenzoyl Chloride Amide Amide Intermediate (Stable Scaffold) Start->Amide + R-NH2 / Base (Retains Iodine) Suzuki Biaryl Product (Suzuki) Amide->Suzuki + Ar-B(OH)2 / Pd(0) Sonogashira Alkynyl Product (Sonogashira) Amide->Sonogashira + R-C≡CH / Pd(0)/Cu(I) Buchwald Amino-Aryl Product (Buchwald) Amide->Buchwald + R2NH / Pd(0)

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid chloride and aryl iodide.

Handling, Safety, and Analytics

Safety Profile
  • Hazards: Causes severe skin burns and eye damage (H314).[4][1][5][6] Reacts violently with water (EUH014).

  • Lachrymator: As a benzoyl chloride derivative, it is a potent lachrymator. All operations must occur in a functioning fume hood.[7]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Decomposes to the acid and HCl upon exposure to moist air.

Analytical Characterization Data (Reference)

When validating the synthesis of the intermediate:

TechniqueExpected SignalInterpretation
FT-IR ~1770 - 1785 cm⁻¹Sharp, strong Carbonyl (C=O) stretch. (Shifted higher than the acid's ~1680 cm⁻¹).
¹H NMR δ 2.45 (s, 3H)Methyl group singlet.
¹H NMR δ 7.0 - 8.2 (m, 3H)Aromatic protons. Look for the ortho-coupling doublet (H-3/H-4) and meta-coupling singlet (H-6).
LC-MS [M+MeOH-Cl]⁺In methanol, converts to methyl ester. Mass observed will be Methyl Ester (MW 276).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238696, 2-Methyl-5-iodobenzoic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. (2011). Preparation of Acid Chlorides using Oxalyl Chloride and DMF. Org. Synth. Coll. Vol. 10. Retrieved from [Link]

Sources

Exploratory

Suppliers and price of 5-Iodo-2-methylbenzoyl chloride for research

Strategic Sourcing & Technical Profile: 5-Iodo-2-methylbenzoyl chloride Executive Summary 5-Iodo-2-methylbenzoyl chloride (CAS: 108440-70-6) is a high-value electrophilic building block, primarily utilized in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Profile: 5-Iodo-2-methylbenzoyl chloride

Executive Summary

5-Iodo-2-methylbenzoyl chloride (CAS: 108440-70-6) is a high-value electrophilic building block, primarily utilized in the synthesis of SGLT2 inhibitors, most notably Canagliflozin (Invokana) .[1][2][3] Its sourcing presents a unique challenge in medicinal chemistry: while it is the active acylating agent required for the critical Friedel-Crafts step, its high susceptibility to hydrolysis often makes the stable precursor, 5-Iodo-2-methylbenzoic acid (CAS: 54811-38-0) , the preferred commercial commodity.[1][2]

This guide analyzes the technical specifications, supply chain dynamics, and pricing models for this compound, offering a decision framework for researchers between purchasing the unstable chloride or synthesizing it in situ.[2]

Part 1: Chemical Profile & Criticality[1]

The utility of 5-Iodo-2-methylbenzoyl chloride lies in its dual-functionality: the acid chloride moiety facilitates rapid acylation of electron-rich aromatics (like thiophenes), while the aryl iodide remains intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]

Technical Specifications
PropertySpecificationNotes
CAS Number 108440-70-6 Distinct from the acid precursor (54811-38-0).[1][2][4]
Molecular Formula C₈H₆ClIO
Molecular Weight 280.49 g/mol
Appearance Off-white to yellow solid/semi-solidLow melting point; tends to liquefy if impure.[1][2]
Reactivity High Moisture Sensitivity Rapidly hydrolyzes to acid + HCl upon air exposure.[1][2]
Storage -20°C, Inert Atmosphere (Ar/N₂)strictly anhydrous conditions required.
Reactivity & Degradation Pathway

The following diagram illustrates the chemical stability profile. The compound's high energy state drives it toward hydrolysis, necessitating rigorous exclusion of water during storage and handling.[2]

G Chloride 5-Iodo-2-methylbenzoyl chloride (Active Reagent) Acid 5-Iodo-2-methylbenzoic acid (Degradation Product) Chloride->Acid Hydrolysis (Fast) HCl HCl Gas (Corrosive Byproduct) Chloride->HCl Target Acylated Heterocycle (e.g., Canagliflozin Int.) Chloride->Target Friedel-Crafts (Anhydrous AlCl3) Water H₂O (Atmospheric Moisture) Water->Acid

Figure 1: Reactivity profile showing the competition between productive acylation and destructive hydrolysis.

Part 2: Strategic Sourcing & Supply Landscape

The "Make vs. Buy" Decision Matrix

For most research applications, purchasing the acid precursor is recommended over the chloride due to stability issues during transit.[2]

FeatureOption A: Buy Precursor (Acid) Option B: Buy Reagent (Chloride)
CAS Target 54811-38-0 108440-70-6
Stability High (Shelf-stable solid)Low (Hydrolysis risk during shipping)
Cost Efficiency High ($)Low (

$ - Cold chain required)
Workflow Requires in situ activation (SOCl₂/Oxalyl Chloride)Ready to use (if quality maintained)
Purity Risk LowHigh (Variable % of hydrolyzed acid)
Recommendation Primary Strategy Only for immediate, small-scale use
Key Suppliers

Suppliers are categorized by their ability to provide the unstable chloride versus the stable acid.[2]

  • Catalog Suppliers (Research Scale: 1g – 100g)

    • BLD Pharm: Offers the chloride (CAS 108440-70-6) with cold-chain shipping options.[1]

    • Enamine / Combi-Blocks: Typically stock the acid (CAS 54811-38-0) but may offer custom conversion.[1][2]

    • Sigma-Aldrich / Merck: Often lists as "Marketplace" item or via custom synthesis services.[1][2]

  • Bulk Manufacturers (Process Scale: >1kg)

    • Manus Aktteva Biopharma (India): Specializes in Canagliflozin intermediates.[1][2]

    • Shijiazhuang Dingmin Pharmaceutical (China): Major exporter of the acid precursor and downstream thiophene intermediates.[1][2]

    • Shanghai Nianxing Industrial: Lists the chloride for industrial inquiries.

Part 3: Pricing Analysis

Pricing is volatile and heavily dependent on the iodine market and the purity tier.[2] The chloride commands a significant premium due to the difficulty of handling and shipping (Hazard Class 8, Corrosive).

Estimated Market Rates (2025/2026):

Compound FormScaleEstimated Price Range (USD)Lead Time
Acid (Precursor) 5g$25 – $50In Stock
Acid (Precursor) 100g$150 – $300In Stock
Acid (Precursor) 1kg (Bulk)$400 – $8001-2 Weeks
Chloride (Reagent) 1g$50 – $1002-4 Weeks (Custom)
Chloride (Reagent) 25g$400 – $7002-4 Weeks (Custom)

Note: Prices for the chloride often require a "Request for Quote" (RFQ) because it is frequently made-to-order to ensure freshness.[1][2]

Part 4: Technical Application (Canagliflozin Synthesis)

The primary driver for this material is the synthesis of the SGLT2 inhibitor scaffold. The 5-iodo-2-methylbenzoyl chloride is reacted with 2-(4-fluorophenyl)thiophene in a Friedel-Crafts acylation.[1][2][5]

Experimental Workflow

Protocol: In Situ Generation and Coupling

  • Activation: Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in DCM. Add catalytic DMF and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h to form 5-Iodo-2-methylbenzoyl chloride .

  • Evaporation: Remove solvent/excess reagent under vacuum (strictly anhydrous).[1][2]

  • Coupling: Re-dissolve residue in DCM. Add AlCl₃ (1.1 eq) followed by 2-(4-fluorophenyl)thiophene.

  • Quench: Pour into ice-water/HCl.

Synthesis Start 5-Iodo-2-methylbenzoic Acid (Commercial Starting Material) Step1 Activation (Oxalyl Chloride / DCM / cat. DMF) Start->Step1 Intermediate 5-Iodo-2-methylbenzoyl Chloride (Transient Intermediate) Step1->Intermediate -CO, -CO2, -HCl Step2 Friedel-Crafts Acylation (2-(4-fluorophenyl)thiophene / AlCl3) Intermediate->Step2 Product Canagliflozin Precursor (Diaryl Ketone) Step2->Product C-C Bond Formation

Figure 2: Synthetic pathway utilizing the chloride as a transient intermediate for SGLT2 inhibitors.[1][2]

Part 5: Handling & Safety Protocols

  • Hazards: Causes severe skin burns and eye damage (H314).[1][2][6] Reacts violently with water.[1][2]

  • PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.[2] Work strictly in a fume hood.

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite.[1][2] Neutralize with weak base (Sodium Bicarbonate) only after the bulk liquid is absorbed.[1][2]

  • Quality Control: Check purity via quenching a small aliquot with methanol and analyzing the resulting methyl ester via HPLC/GC. Direct analysis of the chloride on LC-MS is difficult due to hydrolysis on the column.[1][2]

References

  • BLD Pharm. (n.d.).[1][2] Product Analysis: 5-Iodo-2-methylbenzoyl chloride (CAS 108440-70-6).[1][4][7] Retrieved from

  • Nomura, S., et al. (2010).[2] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355–6360.[2] (Describes the Friedel-Crafts application).

  • Google Patents. (2017).[1][2] Process for preparation of canagliflozin (US20170114051A1).[1][2] Retrieved from

  • ChemSrc. (2025).[1][2] 5-iodo-2-Methylbenzoyl chloride Suppliers and Properties. Retrieved from [1][2]

  • Manus Aktteva Biopharma. (n.d.).[1][2] Intermediates of Canagliflozin. Retrieved from

Sources

Protocols & Analytical Methods

Method

Preparation of Benzamides from 5-Iodo-2-methylbenzoyl Chloride: An Application and Protocol Guide

Introduction The synthesis of benzamides is a cornerstone of modern organic and medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of benzamides is a cornerstone of modern organic and medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction of an acyl chloride with an amine to form an amide bond is a fundamental and widely utilized transformation due to its high efficiency and broad applicability.[1][2][3] This guide provides a detailed technical overview and practical protocols for the preparation of benzamides from 5-iodo-2-methylbenzoyl chloride, a versatile building block in drug discovery and development. The presence of the iodo-substituent offers a valuable handle for further functionalization, for instance, through cross-coupling reactions, making this class of compounds particularly interesting for the synthesis of complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and detailed experimental procedures.

Theoretical Background: The Acylation of Amines

The formation of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[2][4] The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[5][7]

A critical aspect of this reaction is the generation of hydrochloric acid (HCl) as a byproduct.[4][8] This acid can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[9][10] To circumvent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed, driving the reaction to completion.[4][10][11]

The Schotten-Baumann Reaction

A widely employed method for this transformation is the Schotten-Baumann reaction, which is often carried out in a two-phase solvent system, such as dichloromethane and water.[6][12] The organic phase contains the acyl chloride and the amine, while the aqueous phase contains a base, typically sodium hydroxide.[12] This setup allows for the efficient neutralization of the generated HCl in the aqueous phase, while the desired product remains in the organic layer.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative benzamide from 5-iodo-2-methylbenzoyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Iodo-2-methylbenzoyl chloride≥98%Commercially Available
Amine (e.g., Benzylamine)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Sodium Hydroxide (NaOH)PelletsCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)SolutionPrepared in-house
Saturated Sodium Chloride (Brine)SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Protocol 1: General Procedure using an Organic Base (Triethylamine)

This protocol describes a homogenous reaction system using an organic base in an aprotic solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 5-iodo-2-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification: The crude benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9][15]

Protocol 2: Schotten-Baumann Conditions

This protocol utilizes a biphasic system with an inorganic base.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 - 3.0 equivalents).

  • Addition of Acyl Chloride: While stirring the biphasic mixture vigorously, add a solution of 5-iodo-2-methylbenzoyl chloride (1.05 equivalents) in DCM dropwise at room temperature. The reaction is often exothermic, and cooling in a water bath may be necessary.[9][15]

  • Reaction Completion: Continue vigorous stirring for 15-30 minutes after the addition is complete. The disappearance of the pungent smell of the acyl chloride can indicate reaction completion.[9]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.[9]

Visualization of the Synthetic Workflow

Benzamide Synthesis Workflow Workflow for Benzamide Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Amine and Base in Anhydrous DCM addition Dropwise addition of Acyl Chloride solution to Amine solution at 0°C reagents->addition Cool to 0°C acyl_chloride Dissolve 5-iodo-2-methylbenzoyl chloride in Anhydrous DCM acyl_chloride->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with Water stirring->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure Benzamide Product purify->product

Caption: General workflow for the synthesis of benzamides from 5-iodo-2-methylbenzoyl chloride.

Characterization of Benzamides

The synthesized benzamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the benzamide product.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, particularly the characteristic amide C=O and N-H stretching vibrations.[17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[16]

  • Melting Point: The melting point of a solid product is a good indicator of its purity. A sharp melting point range close to the literature value suggests a pure compound.[9]

Predicted Spectral Data for a Representative Benzamide

Table 1: Predicted ¹H NMR Data for N-benzyl-5-iodo-2-methylbenzamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (-CH₃)~2.4Singlet3H
Benzyl (-CH₂-)~4.6Doublet2H
Aromatic (benzyl)7.2 - 7.4Multiplet5H
Aromatic (benzoyl)7.0 - 7.8Multiplet3H
Amide (N-H)~6.5Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for N-benzyl-5-iodo-2-methylbenzamide

CarbonPredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)~20
Benzyl (-CH₂)~45
Aromatic & Amide Carbonyl127 - 140 & ~168

Note: These are predicted values and may vary slightly in experimental data.

Visualization of the Reaction Mechanism

Amide Formation Mechanism Mechanism of Amide Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation AcylChloride 5-Iodo-2-methylbenzoyl chloride (Electrophile) TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Amine attacks carbonyl carbon Amine Amine (Nucleophile) Amine->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Carbonyl reforms ChlorideIon Chloride Ion (Leaving Group) TetrahedralIntermediate->ChlorideIon FinalAmide Final Benzamide Product ProtonatedAmide->FinalAmide Base removes proton ProtonatedBase Protonated Base ProtonatedAmide->ProtonatedBase Base Base (e.g., TEA) Base->FinalAmide

Caption: The nucleophilic acyl substitution mechanism for benzamide formation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Hydrolysis of 5-iodo-2-methylbenzoyl chloride.Ensure the use of anhydrous solvents and reagents. Add the acyl chloride slowly to a cooled reaction mixture.[9]
Protonation of the amine by HCl byproduct.Use a sufficient amount of base (at least one equivalent) to neutralize the generated HCl.[9][10]
Insufficient mixing in a biphasic system.Ensure vigorous stirring to facilitate contact between reactants in the organic phase and the base in the aqueous phase.[9]
Formation of an Oil Instead of a Solid Presence of impurities.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If an oil persists, perform a work-up and purify by column chromatography.[9]

Conclusion

The preparation of benzamides from 5-iodo-2-methylbenzoyl chloride is a robust and reliable synthetic transformation. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide variety of substituted benzamides. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important chemical entities for applications in drug discovery and materials science. The iodo-functionality of the starting material further enhances the synthetic utility, allowing for subsequent modifications to generate diverse and complex molecular structures.

References

  • Benchchem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s....
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry....
  • NIH. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF.
  • ResearchGate. (n.d.). Synthesis and characterization of benzamide metal complexes.
  • NIH. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC.
  • NPTEL Archive. (n.d.). Amines.
  • Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.
  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
  • YouTube. (2019, November 12). synthesis of amides from acid chlorides.

Sources

Application

Advanced Esterification Protocols Utilizing 5-Iodo-2-Methylbenzoyl Chloride: A Guide for Synthetic Chemists

An Application Guide for Researchers Prepared by a Senior Application Scientist, this document provides an in-depth guide to the effective use of 5-iodo-2-methylbenzoyl chloride in esterification reactions. The protocols...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this document provides an in-depth guide to the effective use of 5-iodo-2-methylbenzoyl chloride in esterification reactions. The protocols and insights contained herein are tailored for researchers, scientists, and professionals in drug development who require robust and reproducible synthetic methodologies.

Introduction: The Strategic Importance of 5-Iodo-2-Methylbenzoyl Chloride

5-Iodo-2-methylbenzoyl chloride is a versatile bifunctional reagent of significant interest in modern organic synthesis. Its structure incorporates two key reactive handles: a highly electrophilic acyl chloride and an aryl iodide. The acyl chloride facilitates efficient ester formation under mild conditions, while the iodo-substituent serves as a crucial linchpin for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This dual functionality makes its ester derivatives valuable intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Acyl chlorides are among the most reactive carboxylic acid derivatives, allowing for rapid and often quantitative conversion to esters upon reaction with alcohols or phenols.[1] This high reactivity, however, necessitates carefully controlled conditions to avoid side reactions and ensure high yields of the desired product. This guide details field-proven protocols for the esterification of 5-iodo-2-methylbenzoyl chloride with a range of hydroxyl-containing substrates.

Core Mechanistic Principles: Nucleophilic Acyl Substitution

The reaction of 5-iodo-2-methylbenzoyl chloride with an alcohol or phenol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and generating the ester product along with hydrochloric acid (HCl).

Because HCl is a strong acid, its formation can lead to undesirable side reactions or decomposition of acid-sensitive substrates. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is almost always included. The base serves two primary functions: it neutralizes the HCl byproduct, driving the reaction to completion, and it can act as a catalyst.[2] In some cases, a highly nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used in substoichiometric amounts to dramatically accelerate the reaction.[2][3]

Nucleophilic_Acyl_Substitution AcylChloride 5-Iodo-2-Methylbenzoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate 1. Nucleophilic Attack Alcohol R-OH (Alcohol/Phenol) Alcohol->Intermediate Base Base (e.g., Pyridine, TEA) HCl_Salt Base-HCl Salt Base->HCl_Salt 3. Acid Quenching Ester Product Ester Intermediate->Ester 2. Collapse & Cl⁻ Expulsion

Figure 1. Generalized mechanism for base-mediated esterification.

Experimental Protocols and Methodologies

The choice of solvent is critical for success. Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred to prevent hydrolysis of the acyl chloride.[4] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

This protocol is a robust and widely applicable method for converting primary and secondary alcohols into their corresponding 5-iodo-2-methylbenzoate esters. The use of a base like triethylamine is essential.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the alcohol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 5-iodo-2-methylbenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Quantitative Data Summary:

Reagent Molar Eq. Purpose
Alcohol 1.0 Substrate
5-Iodo-2-methylbenzoyl chloride 1.1 Acylating Agent
Triethylamine (TEA) 1.2 HCl Scavenger

| Dichloromethane (DCM) | - | Anhydrous Solvent |

Typical Yields: 85-98% for unhindered primary and secondary alcohols.

Protocol1_Workflow start Start: Assemble Dry Glassware under N₂ A A start->A Add Alcohol (1.0 eq) & Anhydrous DCM process process decision decision output output B B A->B Add TEA (1.2 eq) C C B->C Cool to 0 °C D D C->D Dropwise add Acyl Chloride (1.1 eq) in DCM E E D->E Warm to RT, Stir 2-4h F F E->F Monitor by TLC G Quench (aq. NaHCO₃) & Extract with DCM F->G H Wash (Brine), Dry (Na₂SO₄) & Concentrate G->H I Purify via Flash Chromatography H->I end Final Ester Product I->end Characterize Product

Figure 2. Experimental workflow for esterifying primary/secondary alcohols.

Phenols are less nucleophilic than aliphatic alcohols, and their esterification can be sluggish. A modified Schotten-Baumann reaction, which involves pre-forming the more nucleophilic phenoxide ion, is highly effective.[5]

Step-by-Step Methodology:

  • Phenoxide Formation: In a flask, dissolve the phenol (1.0 eq.) in aqueous sodium hydroxide (1.5 eq., ~2 M solution). Cool the mixture to 0-5 °C.

  • Acyl Chloride Addition: Add 5-iodo-2-methylbenzoyl chloride (1.1 eq.) dropwise to the vigorously stirring phenoxide solution. A precipitate (the ester product) should begin to form.

  • Reaction: Continue to stir vigorously at room temperature for 1-2 hours after the addition is complete.

  • Work-up: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any unreacted acyl chloride.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Rationale for Choices: The use of a two-phase aqueous/organic system or a simple aqueous solution is characteristic of the Schotten-Baumann reaction. Generating the phenoxide in situ dramatically increases the rate of nucleophilic attack on the acyl chloride.[5]

Alternative Synthetic Routes from 5-Iodo-2-Methylbenzoic Acid

While highly effective, the use of an acyl chloride requires an extra synthetic step from the parent carboxylic acid and involves handling a moisture-sensitive reagent. For certain applications, particularly with sensitive substrates, direct esterification from 5-iodo-2-methylbenzoic acid may be preferable.

This method is ideal for acid-sensitive substrates or for forming esters of sterically hindered alcohols.[6] It utilizes a carbodiimide coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC), and a DMAP catalyst.[7][8]

Steglich_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Activation DMAP DMAP Acyl_DMAP Acyl-DMAP⁺ (Active Ester) DMAP->Acyl_DMAP Catalysis Alcohol R'-OH Ester Ester Alcohol->Ester Attack O_Acylisourea->Acyl_DMAP DCU DCU (Byproduct) Acyl_DMAP->Ester

Figure 3. Catalytic cycle of the Steglich esterification.

For reactions requiring inversion of a stereocenter at a secondary alcohol, the Mitsunobu reaction is unparalleled.[9][10] It employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[11][12][13]

Product Characterization: A Validating System

Confirmation of ester formation is achieved through standard spectroscopic techniques.[14] The disappearance of the starting material signals and the appearance of characteristic product signals provide definitive proof of a successful reaction.

Summary of Analytical Techniques:

Technique Purpose Key Observables for Ester Product
Infrared (IR) Spectroscopy Functional Group ID Strong C=O stretch (~1720-1740 cm⁻¹). Disappearance of broad alcohol O-H stretch (~3200-3600 cm⁻¹).[15]
¹H NMR Spectroscopy Structural Elucidation Protons on the carbon adjacent to the ester oxygen (R'-CH₂-O-) are deshielded and typically appear at δ 4.0-4.5 ppm. Disappearance of the alcohol proton signal.
¹³C NMR Spectroscopy Carbon Skeleton ID Carbonyl carbon signal appears at δ 165-175 ppm.

| Mass Spectrometry (MS) | Molecular Weight ID | A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of the ester.[15] |

Safety and Handling of 5-Iodo-2-Methylbenzoyl Chloride

Hazard Profile: As an acyl chloride, this reagent is corrosive and a lachrymator. It reacts exothermically with water and other protic solvents to release corrosive HCl gas.[16]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

  • Handling: Use dry syringes or cannulas for transfers under an inert atmosphere. Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Unused or quenched reagent must be disposed of according to institutional and local regulations for hazardous chemical waste. Small amounts can be slowly quenched by adding to a stirred solution of sodium bicarbonate.

Conclusion

5-Iodo-2-methylbenzoyl chloride is a powerful and efficient reagent for the synthesis of a wide array of aryl esters. The protocols outlined in this guide provide robust starting points for the esterification of primary, secondary, and phenolic alcohols. By understanding the underlying reaction mechanisms and paying careful attention to experimental conditions, particularly the exclusion of moisture and the use of an appropriate base, researchers can achieve high yields and purity. The strategic incorporation of the iodo-substituent opens up vast possibilities for downstream functionalization, making these ester products highly valuable building blocks in multi-step synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link] (PDF version)

  • Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • Author Unknown. (n.d.). Esterification of acyl chlorides. (Note: This appears to be from a university or institutional repository, specific source name not available).
  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-iodo-2-Methylbenzoyl chloride | CAS#:108440-70-6. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • European Patent Office. (n.d.). EP1642881B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • Google Patents. (n.d.). US2207611A - Purification of alkyl chlorides and formation of esters.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride.
  • ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. (Note: General SDS, specific product not named in snippet).
  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). Introduction to Spectroscopy.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for 12-Acetoxystearic acid.
  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine.
  • Quora. (n.d.). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 5-iodo-2-methylbenzoyl chloride during storage

Introduction: The Challenge of Acyl Chloride Stability Welcome to the technical support guide for 5-iodo-2-methylbenzoyl chloride. As a highly reactive acylating agent, this compound is invaluable in pharmaceutical and f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Acyl Chloride Stability

Welcome to the technical support guide for 5-iodo-2-methylbenzoyl chloride. As a highly reactive acylating agent, this compound is invaluable in pharmaceutical and fine chemical synthesis. However, its utility is directly linked to its high reactivity, which also makes it exceptionally sensitive to environmental conditions, particularly moisture.

The primary mode of degradation for 5-iodo-2-methylbenzoyl chloride is hydrolysis, a reaction with water that converts the acyl chloride back to the corresponding carboxylic acid (5-iodo-2-methylbenzoic acid) and generates corrosive hydrogen chloride (HCl) gas.[1][2][3] This process not only consumes your starting material but can also compromise the integrity of your reactions and introduce impurities. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help you maintain the quality and reactivity of your 5-iodo-2-methylbenzoyl chloride during storage and handling.

Why is 5-Iodo-2-Methylbenzoyl Chloride So Reactive?

The high reactivity stems from the electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[2][4] These atoms strongly pull electron density away from the carbon, rendering it highly electrophilic (δ+) and thus an attractive target for nucleophiles like water.[2][4] The subsequent reaction is a rapid nucleophilic addition-elimination process.

Below is a diagram illustrating the hydrolysis mechanism.

Caption: The nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My new bottle of 5-iodo-2-methylbenzoyl chloride is fuming. Is it degraded?

A: Not necessarily. Fuming is a characteristic property of most reactive acyl chlorides.[5] The "fumes" you observe are actually a fine aerosol of hydrochloric acid, formed when the acyl chloride reacts instantly with moisture in the ambient air.[5] While this indicates the compound's high reactivity, it also underscores the critical need to minimize its exposure to the atmosphere. If the bulk material is still a clear liquid or a free-flowing solid as per its specification, it is likely in good condition. However, if the fuming is excessive and the material appears cloudy, partially solidified, or discolored, some hydrolysis has likely occurred.

Q2: What are the visible signs of significant hydrolysis?

A: The primary hydrolysis product is 5-iodo-2-methylbenzoic acid, which is a solid. Key signs of degradation include:

  • Change in Physical State: The material may appear cloudy, slushy, or have a solid crust, especially around the cap.

  • Pressure Buildup: The hydrolysis reaction generates HCl gas.[1] In a tightly sealed container, this can lead to a noticeable pressure buildup. Always open the container cautiously in a well-ventilated fume hood.

  • Poor Performance in Reactions: If your acylation reaction is sluggish, gives low yields, or produces unexpected byproducts, the purity of the acyl chloride should be questioned.

Q3: What is the absolute best way to store this compound?

A: The ideal storage involves multiple layers of protection against moisture.

ParameterRecommendationRationale
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric moisture, preventing hydrolysis.
Temperature Cool (2-8 °C)Slows the rate of any potential degradation reactions.
Location Dry, well-ventilated, corrosives-compatible cabinetPrevents exposure to ambient moisture and ensures safety.[1][6]
Container Original manufacturer's bottle, tightly sealedBottles are designed for chemical compatibility and have high-integrity caps.
Secondary Seal Wrap cap/bottle neck junction with Parafilm® or electrical tapeProvides an additional physical barrier against moisture ingress.[5]
Secondary Container Place sealed bottle inside a desiccator or a larger sealed container with desiccant (e.g., silica gel)Creates a dry micro-environment around the primary container.[5]
Q4: I don't have a glovebox. How should I handle the material to minimize exposure to air?

A: While a glovebox or glove bag is ideal, you can still handle the material safely and effectively in a fume hood. The key is to work quickly and efficiently.

  • Prepare Everything First: Have all your glassware, reagents, and inert gas lines ready before opening the bottle.

  • Inert Gas Blanket: If possible, flush the headspace of the bottle with a gentle stream of nitrogen or argon immediately after opening and before withdrawing your material. Do the same before closing the bottle.

  • Minimize Open Time: Open the bottle only for the time required to transfer the reagent. Reseal it tightly with Parafilm® immediately afterward.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

Use this guide to diagnose the state of your 5-iodo-2-methylbenzoyl chloride and determine the appropriate course of action.

Troubleshooting_Workflow start Suspect Hydrolysis? (e.g., poor reaction yield, visual change) observe Observe Material in Fume Hood (Do NOT open yet) start->observe check_fuming Is it fuming upon opening? observe->check_fuming fuming_yes Normal for reactive acyl chloride check_fuming->fuming_yes Yes fuming_no Could indicate inactivity, but proceed to next check check_fuming->fuming_no No check_appearance What is the physical appearance? appearance_clear Clear liquid / free-flowing solid check_appearance->appearance_clear Clear appearance_cloudy Cloudy, slushy, or has solid crust check_appearance->appearance_cloudy Degraded qual_test Perform Qualitative Test (See Protocol 2) quant_test Perform Quantitative Analysis (See Protocol 3: HPLC) qual_test->quant_test Fails result_ok Result: OK Material is likely >95% pure. Proceed with reaction. qual_test->result_ok Passes quant_test->result_ok >95% Purity result_minor Result: Minor Hydrolysis Consider using a slight excess in reaction or purification. quant_test->result_minor 85-95% Purity result_major Result: Significant Hydrolysis Material is compromised. Do not use. Dispose of properly. quant_test->result_major <85% Purity fuming_yes->check_appearance fuming_no->check_appearance appearance_clear->qual_test appearance_cloudy->quant_test

Caption: Troubleshooting workflow for suspected acyl chloride hydrolysis.

Best Practices & Experimental Protocols

Protocol 1: Recommended Handling Procedure for a New Bottle

Objective: To open and aliquot 5-iodo-2-methylbenzoyl chloride while minimizing moisture exposure.

Materials:

  • Bottle of 5-iodo-2-methylbenzoyl chloride

  • Dry glass syringe or cannula

  • Septum-sealed reaction flask (dried in oven and cooled under inert gas)

  • Source of dry nitrogen or argon gas with a needle adapter

  • Parafilm® or electrical tape

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat

Procedure:

  • Preparation: Ensure your reaction vessel is completely dry and under a positive pressure of inert gas. Place the sealed bottle of acyl chloride in a fume hood.

  • Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Gas Purge: Briefly loosen the cap and immediately blanket the headspace with a gentle flow of nitrogen or argon. Re-tighten the cap.

  • Transfer: For liquid acyl chlorides, pierce the septum/cap liner with the syringe and the inert gas inlet needle. Slowly draw the required volume. For solids, quickly open the cap, retrieve the solid with a clean, dry spatula, and immediately reseal the bottle under an inert gas blanket.

  • Resealing: Tightly close the cap. Wrap the junction between the cap and the bottle neck with 2-3 layers of Parafilm®, stretching it to create a tight seal.

  • Storage: Place the resealed bottle into a desiccator or a secondary container with desiccant for long-term storage according to the conditions in the table above.[5][6]

Protocol 2: Qualitative Test for Hydrolysis (Methanol Quench & pH Check)

Objective: A rapid, qualitative check for the presence of significant HCl, a byproduct of hydrolysis.

Procedure:

  • In a fume hood, add ~1 mL of anhydrous methanol to a clean, dry vial.

  • Carefully add 1-2 drops of the 5-iodo-2-methylbenzoyl chloride to the methanol. The acyl chloride will rapidly react with methanol to form the methyl ester and HCl.

  • Add ~2 mL of deionized water to the vial.

  • Briefly mix and test the solution with a pH strip.

  • Interpretation:

    • High-Purity Sample: Will generate HCl only from the reaction with methanol, resulting in a very acidic solution (pH 1-2).

    • Hydrolyzed Sample: Contains pre-existing HCl and 5-iodo-2-methylbenzoic acid. The resulting solution will be extremely acidic (pH < 1) due to the additional HCl. While subtle, a heavily degraded sample will produce a more aggressively acidic solution.

Protocol 3: Quantitative Purity Assessment via HPLC (Methyl Ester Derivatization)

Objective: To accurately determine the purity of the acyl chloride by converting it to its stable methyl ester and analyzing by reverse-phase HPLC. This method indirectly quantifies the acyl chloride by measuring its derivative, avoiding the on-column hydrolysis of the reactive starting material.[7]

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20-30 mg of the 5-iodo-2-methylbenzoyl chloride into a dry, tared vial.

    • In a fume hood, add 10.0 mL of anhydrous methanol. Cap the vial and swirl to mix. The reaction is nearly instantaneous. This is your stock solution.

    • Create a dilute sample for injection by transferring 100 µL of the stock solution into a vial containing 900 µL of a typical HPLC mobile phase (e.g., 50:50 acetonitrile:water).

  • Standard Preparation:

    • Prepare a standard of the expected hydrolysis product, 5-iodo-2-methylbenzoic acid, at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient method using acetonitrile and water (with 0.1% formic or trifluoroacetic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Detector: UV, at a wavelength where both the methyl ester and the carboxylic acid have good absorbance (e.g., 254 nm).

    • Injection: Inject both the derivatized sample and the carboxylic acid standard.

  • Data Interpretation:

    • The major peak in your sample chromatogram will be methyl 5-iodo-2-methylbenzoate.

    • Identify the peak corresponding to the 5-iodo-2-methylbenzoic acid by comparing its retention time to your standard.

    • Calculate the area percentage of the benzoic acid impurity. The purity of the original acyl chloride is approximately 100% minus the area % of the acid impurity. For a more precise quantification, a full standard curve should be used.

References
  • Chemistry Acid Chloride - sathee jee . (n.d.). Retrieved February 12, 2026, from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances . (2017). PubMed. Retrieved February 12, 2026, from [Link]

  • Acyl chlorides stability . (2020). Sciencemadness.org. Retrieved February 12, 2026, from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles . (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Acetyl Chloride Storage . (2021). Reddit. Retrieved February 12, 2026, from [Link]

  • Acyl Chlorides (A-Level) . (n.d.). ChemistryStudent. Retrieved February 12, 2026, from [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . (2024). Save My Exams. Retrieved February 12, 2026, from [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note . (2025). Save My Exams. Retrieved February 12, 2026, from [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water . (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism . (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • BENZOYL CHLORIDE - Ataman Kimya . (n.d.). Retrieved February 12, 2026, from [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? . (2012). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-2-Methylbenzoyl Chloride

Current Status: Operational Topic: Removal of Unreacted Thionyl Chloride ( ) Ticket Priority: High (Impurity interferes with downstream amidation/coupling) Module 1: The Mechanistic "Why" Why is simple vacuum evaporation...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Unreacted Thionyl Chloride (


)
Ticket Priority:  High (Impurity interferes with downstream amidation/coupling)

Module 1: The Mechanistic "Why"

Why is simple vacuum evaporation often insufficient? While thionyl chloride has a relatively low boiling point (76°C), it exhibits a "sticky" behavior with high-molecular-weight acyl chlorides like 5-iodo-2-methylbenzoyl chloride. This is due to two factors:

  • Lattice Trapping: If your product solidifies (MP is likely near ambient temperature, similar to o-iodobenzoyl chloride),

    
     molecules become trapped within the crystal lattice.
    
  • Viscosity & Surface Tension: If the product remains an oil (supercooled liquid), the high viscosity prevents the migration of volatile

    
     to the surface for evaporation, even under high vacuum.
    

The Consequence: Residual


 is not inert.[1] In subsequent steps:
  • Amidation: It reacts with your amine to form sulfinylamines (

    
    ) and HCl, consuming stoichiometry and poisoning the reaction.
    
  • Couplings (Suzuki/Sonogashira): It can oxidatively add to Pd(0) catalysts or generate acidic byproducts that deactivate ligands.

Module 2: Standard Operating Procedure (The "Toluene Chase")

The industry-standard method for removing trace thionyl chloride is Co-evaporation with Toluene . Toluene is chemically inert to acyl chlorides and forms a co-distillation system that effectively "sweeps"


 out of the bulk material.
Reagents & Equipment
  • Solvent: Anhydrous Toluene (stored over molecular sieves).

  • Equipment: Rotary Evaporator with a solvent trap (KOH or liquid

    
    ).
    
  • Bath Temperature: < 45°C (Crucial to prevent C-I bond cleavage or thermal decomposition).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Bulk Removal Connect the flask to the rotavap. Slowly decrease pressure to ~20 mbar. Maintain for 15 mins. Do not heat yet. This removes the bulk free-flowing

without bumping.
2 The Toluene Spike Release vacuum under

. Add anhydrous toluene (approx. 2-3 mL per gram of product). Swirl to dissolve the oil/solid completely.
3 Co-Evaporation Re-apply vacuum. Lower into a 40°C bath. Evaporate until dryness. The toluene vapor carries entrained

molecules.
4 Repeat Perform Step 2 and 3 a total of three (3) times. This is the "Rule of Three" for quantitative removal.
5 High Vac Polish Place the flask on a high-vacuum manifold (< 1 mbar) for 30-60 minutes.
6 Validation The final product should be an off-white/yellow solid or viscous oil with no acrid smell .

Module 3: Visualization & Workflow

Figure 1: Purification Workflow

This diagram illustrates the critical path for the "Toluene Chase" method.

TolueneChase Start Crude Reaction Mixture (Product + Excess SOCl2) BulkEvap Step 1: Bulk Evaporation (Vacuum only, No Heat) Start->BulkEvap AddTol Step 2: Add Anhydrous Toluene (Dissolve completely) BulkEvap->AddTol Rotavap Step 3: Rotavap at 40°C (Co-distillation) AddTol->Rotavap Decision Repeat 3x? Rotavap->Decision Decision->AddTol No (Count < 3) HighVac Step 4: High Vacuum Line (< 1 mbar, 1 hour) Decision->HighVac Yes Final Pure 5-iodo-2-methylbenzoyl chloride HighVac->Final

Caption: Figure 1. Iterative co-evaporation cycle ("The Toluene Chase") to ensure quantitative removal of thionyl chloride.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Is it impure?

  • Diagnosis: 5-iodo-2-methylbenzoyl chloride has a melting point near room temperature (likely 25–35°C range, analogous to o-iodobenzoyl chloride). It often exists as a supercooled liquid.

  • Fix: If the oil is clear/yellow, it is likely pure. To induce crystallization, dissolve in a minimal amount of dry hexane and scratch the glass with a spatula while cooling in an ice bath. If it remains dark oil, you may have iodine liberation (see Q3).

Q2: I still smell the acrid "sharp" odor of


 after 3 toluene chases. 
  • Cause: The product might be wet (hydrolyzed), releasing HCl, which smells similar to

    
    .
    
  • Test: Take a micro-drop of the product and dissolve it in dry DCM. Add a drop of dimethylamine (or similar amine). If you see immediate heavy white smoke/precipitate, it is the acid chloride (good). If the smell persists without reaction, it is trapped

    
    .
    
  • Solution: Perform one final chase with Dichloromethane (DCM) instead of toluene, then high vacuum. DCM swells the crystal lattice better than toluene for some benzoyl chlorides.

Q3: The product turned purple/dark brown during evaporation.

  • Cause: Iodine liberation. The C-I bond is sensitive to light and heat.

  • Fix:

    • Ensure bath temperature is < 45°C .

    • Wrap the flask in aluminum foil to exclude light.

    • Wash the crude dissolved in Hexane/Toluene with cold aqueous Sodium Thiosulfate (

      
      ) quickly to remove free iodine, dry over 
      
      
      
      , and re-evaporate. (Note: This is risky due to hydrolysis; only do this if the discoloration is severe).

Q4: Can I use Hexane instead of Toluene?

  • Answer: Yes, but with a caveat.

    
     is miscible with hexane. If your acid chloride precipitates out of hexane, the 
    
    
    
    will stay in the mother liquor. This is an effective purification method (recrystallization) but requires the product to be a solid. If it oils out, hexane is less effective than toluene at co-evaporation.
Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Smell Acrid Smell Persists Issue->Smell Color Purple/Dark Color Issue->Color State Stays as Oil Issue->State Act_Smell Check for Hydrolysis (HCl) Try DCM Chase Smell->Act_Smell Act_Color Iodine Liberation Use Foil/Lower Temp Color->Act_Color Act_State Supercooled Liquid Scratch w/ Hexane State->Act_State

Caption: Figure 2. Decision tree for common physical anomalies during workup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for acid chloride purification via co-evaporation).[2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on thionyl chloride reactivity).
  • Process for producing 5-iodo-2-methylbenzoic acid. (2006). European Patent EP1642881B1. (Context on the stability and synthesis of the precursor acid).

  • 2-Iodobenzoyl chloride Physical Properties. (n.d.). Chemical Book/ChemSrc. (Used for analog comparison of physical state/melting point).

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Corrosive Acid Chlorides in Organic Synthesis

Welcome to the Technical Support Center for handling corrosive acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling corrosive acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically valuable compounds. Acid chlorides are powerful reagents in organic synthesis, but their corrosive and moisture-sensitive nature demands meticulous handling and a thorough understanding of their chemical properties to ensure both experimental success and laboratory safety.[1][2] This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Section 1: Personal Protective Equipment (PPE) and Safe Handling

Working with acid chlorides necessitates a stringent commitment to safety.[3] Their reactivity with moisture, including ambient humidity and moisture on the skin, can release corrosive hydrogen chloride (HCl) gas, posing a significant inhalation hazard and the risk of severe chemical burns.[4][5][6]

Frequently Asked Questions (FAQs) on Safe Handling

Q1: What is the essential PPE required when working with acid chlorides?

A1: A multi-layered approach to PPE is critical.[7] This includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield worn over safety goggles is recommended.[4][8][9]

  • Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material is crucial and should be based on the specific acid chloride and any solvents being used. Butyl rubber gloves often provide excellent protection against a wide range of corrosive chemicals.[8] Always double-glove for added safety.[7]

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect your skin and clothing from spills.[7][8] For larger-scale operations, a chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: All manipulations of acid chlorides should be performed within a certified chemical fume hood to minimize inhalation of corrosive vapors.[3][10][11] If there is a risk of exceeding exposure limits, a full-face respirator with an acid gas cartridge is required.[4][6]

Q2: How should I properly store acid chlorides to maintain their integrity and ensure safety?

A2: Proper storage is crucial to prevent degradation and accidents.

  • Store acid chlorides in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[6][10][12]

  • Containers should be tightly sealed to prevent moisture ingress and the escape of corrosive vapors. It is good practice to store them in a secondary container to contain any potential leaks.[10][11]

  • Never store corrosive liquids above eye level.[13]

Q3: What are the immediate first aid measures in case of accidental exposure to an acid chloride?

A3: In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Section 2: Troubleshooting Guide for Acylation Reactions

Acylation reactions using acid chlorides are fundamental in organic synthesis for forming esters, amides, and other derivatives.[1][15] However, their high reactivity can also lead to challenges.[1]

Common Issues and Solutions in Acylation Reactions

Q1: My acylation reaction is giving a low yield. What are the likely causes?

A1: Low yields in acylation reactions often stem from a few common issues:

  • Hydrolysis of the Acid Chloride: Acid chlorides are highly susceptible to hydrolysis by water, which converts them to the corresponding, and often less reactive, carboxylic acid.[16][17][18]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use.[19][20] Use anhydrous solvents and ensure your nucleophile (e.g., alcohol or amine) is dry.[18] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[19][20]

  • Inadequate Neutralization of HCl: Acylation reactions produce one equivalent of HCl for every equivalent of the acid chloride that reacts.[16] If not neutralized, this acid can protonate your nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[16]

    • Solution: Use at least one equivalent of a base to scavenge the HCl produced.[16] Common choices include pyridine, triethylamine, or aqueous sodium hydroxide.[16][17] A slight excess of the base can help drive the reaction to completion.[16]

  • Poor Reagent Quality: An old or improperly stored acid chloride may have already partially hydrolyzed.[16]

    • Solution: Use freshly opened or recently purchased high-purity reagents.[16] If in doubt, the acid chloride can be purified by distillation before use.[21]

Q2: I am observing the formation of my starting carboxylic acid in the reaction mixture. How can I prevent this?

A2: The presence of the starting carboxylic acid is a clear indication of acid chloride hydrolysis.[22][23]

  • Causality: This occurs when the acid chloride reacts with trace amounts of water in your reaction setup.

  • Preventative Measures:

    • Rigorous Drying of Glassware and Reagents: As mentioned above, this is the most critical step.[19][20]

    • Inert Atmosphere: Conducting the reaction under nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.[19][20]

    • Slow Addition at Low Temperatures: Adding the acid chloride slowly to the reaction mixture at a reduced temperature (e.g., 0-5 °C) can minimize side reactions, including hydrolysis.[16]

Q3: How can I monitor the progress of my acylation reaction?

A3: Monitoring the reaction is crucial, but direct analysis of the acid chloride can be challenging due to its reactivity.

  • Thin-Layer Chromatography (TLC): Direct TLC analysis of acid chlorides is often unreliable as they can hydrolyze on the silica gel plate.[19]

    • Workaround: To monitor the reaction, you can take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol or benzylamine.[24] This converts the reactive acid chloride into a more stable ester or amide, which can then be analyzed by TLC to track the consumption of the starting material.[19]

Section 3: Purification of Acid Chlorides

The purity of an acid chloride is paramount for a successful reaction. The most common impurities are the corresponding carboxylic acid and HCl.[21]

Frequently Asked Questions (FAQs) on Purification

Q1: What is the best general method for purifying a liquid acid chloride?

A1: For most liquid acid chlorides, fractional distillation is the most effective purification method.[21][25]

  • Rationale: This technique separates the acid chloride from less volatile impurities like the parent carboxylic acid and any non-volatile side products.

  • Important Consideration: The distillation should be performed under anhydrous conditions, and it may be necessary to use a reduced pressure for high-boiling point acid chlorides to prevent thermal decomposition.

Q2: My acid chloride is a solid. How can I purify it?

A2: Solid acid chlorides can be purified by recrystallization.

  • Solvent Choice: The key is to use a dry, non-reactive solvent. Suitable solvents include toluene, hexanes, or mixtures thereof.[21] Strictly avoid hydroxylic or basic solvents.[21]

  • Procedure: The recrystallization should be carried out under an inert atmosphere to prevent hydrolysis.

Q3: How can I remove residual thionyl chloride (SOCl₂) from my acid chloride preparation?

A3: Thionyl chloride is a common reagent for preparing acid chlorides from carboxylic acids.[23][25][26] Residual SOCl₂ can be removed by:

  • Distillation: If the boiling points are sufficiently different, distillation is effective.

  • Azeotropic Removal: Adding a dry, inert solvent like toluene and removing it under reduced pressure (rotary evaporation) can effectively remove traces of thionyl chloride.[27] This process can be repeated 2-3 times for best results.[27]

Section 4: Quenching and Waste Disposal

Proper quenching of unreacted acid chlorides and disposal of waste are critical safety and environmental considerations.

Protocol for Quenching Acid Chlorides

This protocol outlines a safe and controlled method for neutralizing reactive acid chlorides.

  • Prepare the Quenching Solution: In a separate flask, prepare a suitable quenching solution. The choice of quenching agent depends on the desired outcome and scale.[3]

  • Cool the Quenching Solution: Place the flask containing the quenching solution in an ice-water bath to dissipate the heat that will be generated during the exothermic quenching process.

  • Slow Addition of the Acid Chloride: Slowly and carefully add the acid chloride solution to the cold, stirred quenching solution.[3]

  • Monitor the Temperature: Throughout the addition, monitor the temperature of the quenching mixture to ensure it remains controlled.[3]

  • Neutralization (if necessary): After the addition is complete and the reaction has subsided, check the pH of the resulting solution. If it is acidic, neutralize it with a suitable base such as sodium bicarbonate or sodium hydroxide.[28]

  • Proper Waste Disposal: Dispose of the neutralized waste in accordance with local regulations.[3]

Data Presentation: Quenching Agents for Acid Chlorides
Quenching AgentReaction ProductSafety Considerations
Water Carboxylic AcidHighly exothermic and can be violent.[3] Should be done with extreme caution and efficient cooling.[28]
Alcohols (e.g., Methanol, Ethanol) EsterGenerally a safer and more controlled reaction than with water.[3]
Amines (e.g., Triethylamine) AmideProduces stable amides, making it a common choice in synthesis.[3]
Aqueous Base (e.g., NaOH, NaHCO₃) Carboxylate SaltEffective for neutralization, but the reaction can be vigorous.
Frequently Asked Questions (FAQs) on Waste Disposal

Q1: How should I dispose of waste containing acid chlorides?

A1: Never dispose of unquenched acid chlorides directly into a waste container. They must first be neutralized.

  • Procedure: Cautiously quench the acid chloride waste with water, an alcohol, or a base as described in the protocol above.[28] After quenching, the solution should be neutralized with a base like sodium bicarbonate until the pH is near neutral.[10][28] The resulting non-hazardous salt solution can then be disposed of according to institutional guidelines, which may permit disposal down the drain with copious amounts of water.[29][30] Always check your local regulations.[29]

Q2: What should I do in case of an acid chloride spill?

A2: In the event of a spill, prompt and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Neutralization: For small spills, you can neutralize the spill with a suitable absorbent material like sodium bicarbonate or a commercial spill kit designed for acids.[10]

  • Cleanup: Wearing appropriate PPE, carefully clean up the neutralized spill.

  • Disposal: Dispose of the cleanup materials as hazardous waste.

Section 5: Experimental Workflows and Diagrams

Visualizing the workflow for handling acid chlorides can enhance safety and experimental success.

Diagram: General Workflow for an Acylation Reaction

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dry Glassware & Reagents Inert 2. Assemble under Inert Atmosphere Prep->Inert Reagents 3. Add Anhydrous Solvent & Nucleophile Inert->Reagents Cool 4. Cool Reaction Mixture (0-5 °C) Reagents->Cool Add 5. Slow Addition of Acid Chloride Cool->Add Stir 6. Stir at RT Add->Stir Quench 7. Quench Reaction Stir->Quench Extract 8. Extraction Quench->Extract Purify 9. Purify Product Extract->Purify

Caption: Workflow for a typical acylation reaction using an acid chloride.

Diagram: Decision Tree for Troubleshooting Low Yield

TroubleshootingYield Start Low Yield in Acylation CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckBase Check Base Stoichiometry CheckMoisture->CheckBase No Sol_Moisture Solution: - Dry glassware/solvents - Use inert atmosphere CheckMoisture->Sol_Moisture Yes CheckPurity Check Reagent Purity CheckBase->CheckPurity No Sol_Base Solution: - Use >= 1 eq. of base - Ensure base is added CheckBase->Sol_Base Yes Sol_Purity Solution: - Use fresh reagents - Purify acid chloride CheckPurity->Sol_Purity Yes

Caption: Decision tree for troubleshooting low yields in acylation reactions.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Chemistry of Acid Halides. (2024, September 30). LibreTexts.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • Benchchem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • Standard Operating Procedure: Hydrochloric Acid.
  • What are the safety precautions when handling acids? (2025, September 18). Blog.
  • General procedures for the purification of Acid chlorides. Chempedia - LookChem.
  • Hydrolysis of Acid Chlorides. (2010, November 25). Chemistry Notes.
  • Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable.
  • Lab Alley. How to dispose of hydrochloric acid.
  • Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts.
  • Laboratory Waste - Module 2.
  • SOP - ACID HANDLING.
  • Hydrochloric acid - SAFETY DATA SHEET. (2009, August 24).
  • BenchChem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Benchchem. Purification techniques for products of decanoyl chloride synthesis.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
  • BYJU'S. Acid Chloride Questions with Solutions.
  • Study.com. Acyl Chloride Uses, Reactions & Synthesis.
  • Brandeis University. Corrosive Chemicals | Laboratory Safety.
  • Study.com. Acid Chloride | Uses, Formation & Reaction.
  • Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • Chemical Compatibility Table. University Operations.

Sources

Optimization

Stability of iodine substituent during acid chloride formation

Technical Support Center: Halogen Stability in Acyl Chloride Synthesis Topic: Stability of Iodine Substituents During Acid Chloride Formation Ticket ID: #I-Cl-STABILITY-001 Status: Open for Consultation Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogen Stability in Acyl Chloride Synthesis

Topic: Stability of Iodine Substituents During Acid Chloride Formation Ticket ID: #I-Cl-STABILITY-001 Status: Open for Consultation

Executive Summary: The "Weak Link" Challenge

Welcome to the High-Halogen Stability Center. You are likely here because your aryl or alkyl iodide substrate is decomposing, turning your reaction mixture purple, or mysteriously converting into a chlorinated analog.

The Core Problem: The Carbon-Iodine (C-I) bond is the weakest of the common organic halogen bonds (~57 kcal/mol for C-I vs. ~81 kcal/mol for C-Cl). In the harsh, acidic environment required to generate acid chlorides, two primary failure modes occur:

  • Homolytic Cleavage: Heat and light cause the C-I bond to break, releasing iodine radicals (

    
    ) which dimerize to 
    
    
    
    (purple vapor).
  • Halogen Exchange: The high concentration of chloride ions (

    
    ) can attack the C-I position, displacing iodine via Nucleophilic Aromatic Substitution (
    
    
    
    ) or Lewis-acid catalyzed exchange.

This guide provides the protocols to navigate these risks.

Reagent Selection Strategy

Do not default to Thionyl Chloride (


) simply because it is common. For iodine-containing substrates, reagent selection is the primary determinant of success.
Comparison Matrix
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Ghosez's Reagent
Reaction pH Highly Acidic (

)
Acidic (

)
Neutral / Mildly Basic
Temperature Often Reflux (

)

to RT

to RT
Iodine Stability Low (Heat promotes cleavage)High (Mild conditions)Excellent
Byproducts


Amide salts (non-volatile)
Recommendation Avoid for sensitive iodidesStandard for most iodidesRescue for acid-labile substrates
Decision Logic

ReagentSelection Start Substrate Analysis: Iodine-Substituted Carboxylic Acid IsAcidSensitive Is the molecule acid-sensitive? Start->IsAcidSensitive IsIodineLabile Is Iodine prone to elimination (Alkyl) or exchange (Aryl-EWG)? IsAcidSensitive->IsIodineLabile No UseGhosez PROTOCOL B: Ghosez's Reagent (Neutral Conditions) IsAcidSensitive->UseGhosez Yes (e.g., Boc groups) UseOxalyl PROTOCOL A: Oxalyl Chloride + cat. DMF (Standard Low Temp) IsIodineLabile->UseOxalyl Yes (Most Iodides) UseThionyl PROTOCOL C: Thionyl Chloride (Only if Iodine is robust) IsIodineLabile->UseThionyl No (Rare)

Caption: Decision matrix for selecting the chlorinating agent based on substrate sensitivity.

Troubleshooting & FAQs

Q1: My reaction mixture turned purple. What happened?

Diagnosis: Iodine liberation (


).
Root Cause:  Homolytic bond cleavage caused by Heat  or Light , or oxidative addition if transition metal impurities are present.
The Fix: 
  • Temperature Control: Switch from refluxing

    
     to Oxalyl Chloride at 
    
    
    
    .
  • Radical Scavenging: Add copper powder (activated) or a radical inhibitor, though this is a "band-aid" solution.

  • Light: Wrap the flask in aluminum foil. C-I bonds are photosensitive.

Q2: NMR shows my Iodine was replaced by Chlorine. Why?

Diagnosis: Halogen Exchange (Finkelstein-type reversal). Root Cause:

  • Activation: If your aromatic ring has strong Electron Withdrawing Groups (EWG) ortho/para to the iodine, it activates the position for Nucleophilic Aromatic Substitution (

    
    ) by the chloride ions.
    
  • Lewis Acids: Using

    
     or having metal contaminants can catalyze this exchange.
    The Fix: 
    
  • Avoid

    
    :  It is a strong Lewis acid and notorious for halogen exchange [1].
    
  • Catalytic DMF Only: Use strictly catalytic amounts of DMF (1-2 drops). Excess DMF forms large amounts of Vilsmeier reagent, which is a potent source of chloride ions.

Validated Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Best for: 95% of Aryl Iodide substrates.

Mechanism of Action: DMF acts as a catalyst, reacting with Oxalyl Chloride to form the active Vilsmeier-Haack intermediate (Chloroiminium salt). This species is far more reactive than oxalyl chloride itself, allowing the reaction to proceed at low temperatures, preserving the C-I bond.

DMF_Mechanism DMF DMF (Catalyst) Inter Vilsmeier Intermediate (Active Species) DMF->Inter + (COCl)2 - CO, CO2 OxCl Oxalyl Chloride Prod Acid Chloride Inter->Prod + R-COOH - HCl Acid Carboxylic Acid Regen Regenerated DMF Prod->Regen Cl- transfer Regen->DMF

Caption: Catalytic cycle of DMF activating Oxalyl Chloride via the Vilsmeier intermediate.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve Substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Note: DCM is preferred over THF as THF can polymerize with strong acid chlorides.

  • Catalyst: Add catalytic DMF (1-2 drops per 10 mmol substrate).

    • Critical: Do not omit. Without DMF, oxalyl chloride reacts very slowly.

  • Addition: Cool to

    
    . Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise.
    
    • Observation: Vigorous gas evolution (

      
      ) indicates initiation.
      
  • Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Self-Validation (The "Quench Test"):

    • Take a 50

      
       aliquot.
      
    • Quench into 500

      
       dry Methanol.
      
    • Run TLC/LCMS.

    • Pass Criteria: Complete conversion of Acid (

      
      ) to Methyl Ester (
      
      
      
      ).
  • Workup: Evaporate solvent and excess reagent under reduced pressure. Do not distill unless necessary (heat risk).

Protocol B: The "Rescue" (Ghosez's Reagent)

Best for: Extremely acid-sensitive or labile alkyl iodides.

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine [2].[1][2][3] Why: It forms acid chlorides under neutral conditions, producing only a neutral amide byproduct.

  • Setup: Dissolve acid in dry DCM.

  • Addition: Add Ghosez's reagent (1.1 equiv) at RT.

  • Monitoring: Stir 1-3 hours.

  • Workup: The byproduct is a non-volatile amide. If the acid chloride is used in situ (e.g., for amide coupling), you can often proceed without isolation.[4] If isolation is needed, wash rapidly with cold bicarbonate (risk of hydrolysis) or filter through a generic plug if the product is soluble in non-polar solvents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Standard reference for halogen exchange risks with

    
    ). 
    
  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition in English, 8(6), 454-455. (Original description of Ghosez's reagent).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack intermediates).

  • Marsh, G. P., et al. (2003). Journal of Organic Chemistry. (Demonstrates Oxalyl Chloride utility in complex synthesis).

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking Guide: Mass Spectrometric Profiling of 5-Iodo-2-Methylbenzoyl Chloride

Executive Summary In drug development pipelines, 5-iodo-2-methylbenzoyl chloride serves as a critical electrophilic intermediate for Friedel-Crafts acylations and amide coupling. However, its high reactivity presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development pipelines, 5-iodo-2-methylbenzoyl chloride serves as a critical electrophilic intermediate for Friedel-Crafts acylations and amide coupling. However, its high reactivity presents a unique analytical challenge: instability during ionization .

This guide compares the fragmentation performance of the native acyl chloride against its stable methyl ester derivative. We provide definitive spectral markers to distinguish this compound from its hydrolysis product (the acid) and its structural isomers, ensuring data integrity in QC and metabolic profiling.

Comparative Analysis: Direct vs. Derivatized Workflows[1]

The primary failure mode in analyzing acyl chlorides is inadvertent hydrolysis in the GC inlet or LC interface, leading to false identification of the parent acid. The following table contrasts the performance of direct analysis versus methanol-quenched derivatization.

Table 1: Analytical Performance Matrix
FeatureMethod A: Direct Injection (Inert) Method B: MeOH Derivatization (Recommended)
Target Analyte 5-iodo-2-methylbenzoyl chlorideMethyl 5-iodo-2-methylbenzoate
Molecular Ion (M⁺) m/z 280 (with 3:1 Cl isotope at 282)m/z 276 (No Cl pattern)
Stability Low (Susceptible to moisture)High (Stable in solution)
Key Advantage Detects impurities in raw materialRobust quantification; standardizes ionization
Key Risk "Ghost" peak of acid (m/z 262) due to inlet moistureCannot distinguish naturally occurring ester impurities
Base Peak m/z 245 (Acylium Ion)m/z 245 (Acylium Ion)

Critical Insight: Both methods converge at the Acylium Ion (m/z 245) . This ion is the "invariant fingerprint" confirming the core 5-iodo-2-methylbenzoyl skeleton regardless of the leaving group (Cl or OMe).

Fragmentation Mechanics & Pathways[2][3]

Understanding the fragmentation is essential for structural validation. The mass spectrum is dominated by cleavage alpha to the carbonyl group.[1]

The Fragmentation Pathway (Graphviz Visualization)

The following diagram maps the energetic decay of the molecule. Note the convergence of the Chloride and Methyl Ester pathways.

FragmentationPathway Chloride Parent: Acyl Chloride [M]+ m/z 280/282 (Unstable) Acylium Acylium Ion [Ar-C≡O]+ m/z 245 Chloride->Acylium -Cl (35/37) Ester Parent: Methyl Ester [M]+ m/z 276 (Stable Derivative) Ester->Acylium -OMe (31) ArylCation Aryl Cation [Ar]+ m/z 217 Acylium->ArylCation -CO (28) Decarbonylation Tolyl Tolyl Cation m/z 90 ArylCation->Tolyl -I (127) C-I Bond Cleavage Tropylium Tropylium Ion (Ring Expansion) m/z 89 Tolyl->Tropylium -H Rearrangement

Figure 1: Convergent fragmentation pathways of 5-iodo-2-methylbenzoyl chloride and its methyl ester derivative.

Detailed Spectral Interpretation
  • The Parent Cluster (m/z 280/282):

    • In Direct EI, you must observe the characteristic Chlorine isotope pattern. The peak at 280 (

      
      Cl) should be roughly 3x the intensity of 282 (
      
      
      
      Cl).
    • Absence of 282 indicates hydrolysis to the acid (m/z 262).

  • The Acylium Base Peak (m/z 245):

    • Formed by

      
      -cleavage.[1][2] The bond between the carbonyl carbon and the chlorine is the weakest link.
      
    • This ion retains the Iodine atom.

  • The Ortho Effect (Diagnostic for Isomers):

    • 5-iodo-2-methyl vs. Meta/Para isomers : The 2-methyl group is ortho to the carbonyl.

    • Mechanism: In the hydrolyzed acid form (if present), the ortho-methyl group interacts with the carbonyl oxygen, facilitating the loss of H₂O (m/z 262

      
       244).
      
    • In the Chloride: The ortho-methyl group provides steric bulk that may suppress the formation of bimolecular adducts in the source, but primarily, it serves as a marker in the lower mass range (m/z 89/90) after Iodine loss, forming stable tropylium-like species characteristic of toluene derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the "Self-Validating" concept—using the derivatization reaction to confirm the identity of the reactive species.

Protocol A: In-Situ Derivatization (Recommended)

Use this for quantification and archiving.

  • Preparation: Aliquot 10 mg of sample into a dry vial.

  • Quench: Add 1.0 mL of anhydrous Methanol (MeOH).

    • Reaction:

      
      
      
    • Validation: The reaction is instantaneous and exothermic.

  • Buffer: Add 10

    
    L of Pyridine to neutralize generated HCl (prevents column degradation).
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 50:1).
    
  • Target Confirmation: Look for m/z 276 . Absence of m/z 262 (Acid) confirms the original sample was the chloride, not the acid.

Protocol B: Direct Inert Analysis

Use this only to detect residual free acid in the bulk material.

  • System Prep: Passivate GC inlet with several injections of a silylating agent (e.g., BSTFA) to remove active protons.

  • Solvent: Dissolve sample in anhydrous Dichloromethane (DCM). Do not use alcohols.

  • Injection: Fast, pulsed split injection to minimize residence time in the hot inlet.

  • Data Check: Monitor ratio of m/z 280 (Chloride) to m/z 262 (Acid).

Structural Differentiation Logic

When identifying this compound against potential impurities, use this logic flow:

LogicFlow Start Unknown Spectrum CheckCl Isotope Pattern 280/282 (3:1)? Start->CheckCl CheckAcid Parent Ion at m/z 262? CheckCl->CheckAcid No ResultCl Confirmed: Acyl Chloride CheckCl->ResultCl Yes CheckOrtho Ortho Effect? (Water loss in Acid form) CheckAcid->CheckOrtho Yes ResultAcid Result: Hydrolyzed Acid CheckOrtho->ResultAcid Yes (m/z 244 present) ResultIso Result: Meta/Para Isomer CheckOrtho->ResultIso No (m/z 244 absent)

Figure 2: Decision logic for structural confirmation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Iodo-5-methylbenzoic acid (Hydrolysis Product). NIST Standard Reference Database 1A v17.

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach, 2nd Ed. Wiley-Interscience, 2004.
  • Sparkman, O. D. Mass Spectrometry Desk Reference. Global View Publishing. (Acyl halide fragmentation mechanisms).[3][4][5]

  • BenchChem. Spectroscopic Profile of Benzoyl Chloride Derivatives. (Structural analogies for 2-methyl substituted benzoyl chlorides).

Note: Specific spectral libraries may list this compound under its derivative forms due to the instability of the acyl chloride.

Sources

Comparative

A Senior Application Scientist's Guide to Identifying 5-iodo-2-methylbenzoic Acid Impurity in Chloride Samples

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the positive identification and quantification of impurities are paramount to ensuring product safety and efficacy. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the positive identification and quantification of impurities are paramount to ensuring product safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for the detection of a specific and potentially critical process impurity: 5-iodo-2-methylbenzoic acid, particularly within chloride-containing sample matrices. We will move beyond rote procedural descriptions to explore the underlying principles of method selection, validation, and the interpretation of experimental data, empowering you to make informed decisions in your laboratory.

The Challenge: Unmasking a Critical Impurity

5-iodo-2-methylbenzoic acid can arise as an impurity in various synthetic pathways, often as a byproduct or an unreacted starting material. Its presence, even in trace amounts, can have significant implications for the final product's quality and safety profile. The challenge is compounded when the sample matrix contains high concentrations of chloride ions, which can interfere with certain analytical techniques. This guide will equip you with the knowledge to navigate these complexities and select the most appropriate analytical strategy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision point. Here, we compare the three most common and powerful methods for the identification and quantification of 5-iodo-2-methylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Strengths Limitations Ideal Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, quantitative, widely available.Requires a chromophore, potential for co-elution.Routine quality control, quantification of known impurities.
GC-MS Separation of volatile compounds, identification by mass-to-charge ratio.High sensitivity and specificity, definitive identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.Trace-level impurity identification, structural elucidation.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field, providing detailed structural information.Unambiguous structure determination, no need for reference standards for identification.Lower sensitivity compared to MS, complex data interpretation.Structural confirmation of unknown impurities, complex mixture analysis.

Recommended Analytical Workflow: A Step-by-Step Guide

For a comprehensive and robust analysis of 5-iodo-2-methylbenzoic acid in a chloride matrix, we recommend a multi-pronged approach that leverages the strengths of both HPLC and GC-MS.

Caption: Recommended analytical workflow for 5-iodo-2-methylbenzoic acid.

Part 1: Sample Preparation - The Critical First Step

The high chloride content in the sample matrix can interfere with both chromatographic separation and mass spectrometric detection. Therefore, a robust sample preparation protocol is essential.

Protocol: Liquid-Liquid Extraction

  • Sample Dissolution: Accurately weigh approximately 100 mg of the sample and dissolve it in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water.

  • Acidification: Adjust the pH of the sample solution to approximately 2 with dilute phosphoric acid. This ensures that the 5-iodo-2-methylbenzoic acid is in its protonated, less polar form, facilitating its extraction into an organic solvent.

  • Extraction: Add 10 mL of ethyl acetate to the sample solution and vortex for 2 minutes. Allow the layers to separate.

  • Collection: Carefully collect the upper organic layer containing the analyte of interest.

  • Repeat: Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

Part 2: HPLC-UV for Screening and Quantification

HPLC with UV detection is an excellent first-line technique for the routine screening and quantification of 5-iodo-2-methylbenzoic acid.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

  • Rationale: The reverse-phase column provides good separation of benzoic acid derivatives based on their hydrophobicity. The acidic mobile phase ensures the analyte remains in its protonated form for consistent retention. The detection wavelength of 230 nm is chosen based on the UV absorbance maximum of the analyte.

Part 3: GC-MS for Confirmation and Definitive Identification

For unambiguous identification, especially for trace-level impurities or in the case of co-elution in HPLC, GC-MS is the gold standard.

Experimental Protocol: GC-MS Analysis

  • Derivatization: To a 100 µL aliquot of the extracted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes. This step converts the carboxylic acid group to its more volatile trimethylsilyl ester, making it amenable to GC analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Rationale: The non-polar column separates compounds based on their boiling points. The temperature program allows for the efficient elution of the derivatized analyte. Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for definitive identification.

Interpreting the Data: A Trustworthy Approach

A self-validating system requires a critical evaluation of the data obtained.

  • HPLC-UV: The retention time of the peak of interest should match that of a certified reference standard of 5-iodo-2-methylbenzoic acid. The UV spectrum of the peak should also be consistent with the standard.

  • GC-MS: The mass spectrum of the derivatized analyte should exhibit the characteristic molecular ion peak and fragmentation pattern. A library search should confirm the identity of the compound with a high match factor.

Caption: Decision logic for impurity identification and reporting.

Conclusion

The reliable identification of 5-iodo-2-methylbenzoic acid in chloride-containing samples necessitates a well-designed analytical strategy. By combining the quantitative power of HPLC-UV with the definitive identification capabilities of GC-MS, researchers and drug development professionals can ensure the quality and safety of their products. The methodologies and rationale presented in this guide provide a robust framework for tackling this analytical challenge with confidence and scientific rigor.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-Iodo-2-methylbenzoyl chloride
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